molecular formula C14H14O B1312398 2-[1,1'-Biphenyl]-4-yl-1-ethanol CAS No. 37729-18-3

2-[1,1'-Biphenyl]-4-yl-1-ethanol

Cat. No.: B1312398
CAS No.: 37729-18-3
M. Wt: 198.26 g/mol
InChI Key: CLGLKAAXNFFWON-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-phenylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGLKAAXNFFWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423710
Record name 2-([1,1'-Biphenyl]-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37729-18-3
Record name 2-([1,1'-Biphenyl]-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1,1'-Biphenyl]-4-yl-1-ethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,1’-Biphenyl]-4-yl-1-ethanol typically involves the following steps:

    Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core by coupling a halogenated benzene with a phenylboronic acid in the presence of a palladium catalyst and a base.

    Reduction of the Ketone: The biphenyl ketone intermediate is then reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of 2-[1,1’-Biphenyl]-4-yl-1-ethanol may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: 2-[1,1’-Biphenyl]-4-yl-1-ethanol can undergo oxidation to form the corresponding ketone or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products:

    Oxidation: Biphenyl ketone, biphenyl carboxylic acid.

    Reduction: Biphenyl alkane.

    Substitution: Halogenated biphenyls, nitro biphenyls, sulfonated biphenyls.

Scientific Research Applications

Chemical Properties and Structure

The compound features a biphenyl structure with a hydroxyl group attached to one of the phenyl rings. Its chemical formula is C13_{13}H12_{12}O, and it serves as an important building block in organic synthesis and materials science.

Biochemical Applications

2-[1,1'-Biphenyl]-4-yl-1-ethanol interacts with various enzymes, notably transaminases, which are crucial for amino acid metabolism. This interaction facilitates the synthesis of chiral amines, essential for pharmaceutical applications. Additionally, it influences cellular processes such as gene expression and metabolism, indicating potential roles in therapeutic development.

Table 1: Enzyme Interactions of this compound

Enzyme Function Impact
TransaminasesAmino group transferSynthesis of chiral amines
LipasesEster hydrolysisProduction of biphenyl-based esters
TyrosinaseMelanin biosynthesisPotential anti-inflammatory applications

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. It is often employed in the production of polymers and liquid crystals, which are integral to the development of advanced materials such as organic light-emitting diodes (OLEDs) and display technologies .

Table 2: Synthetic Routes Involving this compound

Synthesis Method Description
Suzuki-Miyaura CouplingForms biphenyl core through coupling reactions with phenylboronic acid
Reduction of KetonesConverts ketone intermediates to alcohol using reducing agents
Biomimetic StrategiesUtilizes enzyme-catalyzed reactions for selective transformations

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound against various cancer cell lines. In vitro tests demonstrated significant cytotoxic effects, particularly on A375 melanoma cells.

Table 3: Cytotoxic Effects on A375 Cells

Concentration (µM) Cell Viability (%) LDH Release (U/L)
1075100
3040250
5020400

The compound induced apoptosis in treated cells, evidenced by increased caspase activity and cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

In addition to its anticancer properties, this biphenyl derivative has shown moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.

Mechanism of Action

The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-1-ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can engage in π-π interactions with aromatic amino acids in proteins, while the ethanol group can form hydrogen bonds, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alcohol Derivatives of Biphenyl

(a) [1,1'-Biphenyl]-4-methanol
  • Structure: Biphenyl-4-ylmethanol (C₁₃H₁₂O; MW 184.23).
  • Key Differences: Replaces the ethanol group with a primary alcohol (–CH₂OH).
  • Properties: Lower molecular weight and reduced steric bulk compared to the ethanol derivative.
(b) 1-(4-Biphenylyl)ethanol
  • Structure: Ethanol substituted at the 1-position of the biphenyl core (synonyms: α-Methyl-4-biphenylmethanol; CAS 3562-73-0).
  • Key Differences : The hydroxyl group is on a secondary carbon, altering steric and electronic properties. This may affect solubility and metabolic stability in pharmaceutical applications .

Table 1: Physical Properties of Biphenyl Alcohol Derivatives

Compound Molecular Formula Molecular Weight LogP* Melting Point (°C)
This compound C₁₄H₁₄O 198.26 ~3.1† Not reported
[1,1'-Biphenyl]-4-methanol C₁₃H₁₂O 184.23 ~2.8‡ 95–100
1-(4-Biphenylyl)ethanol C₁₃H₁₂O 184.23 ~3.0 Not reported

*Predicted using fragment-based methods; †Estimated from structural analogs ; ‡Calculated using ChemAxon.

Ketone and Ester Derivatives

(a) 1-([1,1'-Biphenyl]-4-yl)-2-phenylethanone
  • Structure : A ketone derivative (C₂₀H₁₆O; MW 272.34; CAS 2001-23-2).
  • Key Differences: The ethanol group is replaced with a ketone (–CO–), increasing electrophilicity. This enhances reactivity in nucleophilic additions and condensations. Such derivatives are used in tyrosinase inhibition studies, where the ketone group coordinates to metal ions in enzyme active sites .
(b) Biphenyl Ester Derivatives
  • Example : 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl benzoates.
  • Key Differences : Esters (–COOR) improve membrane permeability in pharmaceuticals. For instance, compounds like 2p and 2r (from ) exhibit antityrosinase activity comparable to kojic acid, likely due to ester groups facilitating binding at the enzyme’s active-site entrance .

Heterocyclic Biphenyl Derivatives

(a) Imidazole Derivatives
  • Example : 1-([1,1'-Biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole ().
  • Key Differences : Incorporation of imidazole introduces basicity and hydrogen-bonding capacity. Such compounds are explored for antimicrobial and anticancer applications, where the heterocycle interacts with biological targets via π-π stacking or metal coordination .
(b) Thiazole Derivatives
  • Example : EMAC2056 (), a dual HIV RT inhibitor.
  • Key Differences: Thiazole rings enhance electron-withdrawing properties and rigidity. The biphenyl-thiazole scaffold improves binding to viral enzymes, though the ethanol derivative’s hydroxyl group may offer alternative hydrogen-bonding motifs .

Key Insights from Structural Comparisons

Polarity and Solubility: Ethanol derivatives (e.g., this compound) exhibit higher aqueous solubility than ketones or esters due to the hydroxyl group, but lower than methanol analogs .

Biological Activity : Esters and ketones dominate in enzyme inhibition (e.g., tyrosinase, HIV RT), while alcohols are less studied but may serve as prodrug intermediates .

Crystallinity: Biphenyl esters (e.g., 2p) form closely packed crystals due to planar aromatic systems, whereas ethanol derivatives may exhibit less ordered structures due to hydrogen bonding .

Biological Activity

2-[1,1'-Biphenyl]-4-yl-1-ethanol, also known as biphenyl-4-yl-1-ethanol, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12O\text{C}_{13}\text{H}_{12}\text{O}

This compound features a biphenyl group attached to a secondary alcohol, which contributes to its diverse biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of biphenyl derivatives. For instance, research has demonstrated that various biphenyl compounds exhibit significant antimicrobial activity against a range of bacterial strains. A study highlighted that certain biphenyl derivatives showed potent activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

CompoundTarget BacteriaActivity Level
Biphenyl derivative AStaphylococcus aureusStrong
Biphenyl derivative BBacillus subtilisModerate
Biphenyl derivative CEscherichia coliWeak

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in various models. A study indicated that biphenyl derivatives could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for their anti-inflammatory action .

Case Study: In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with a biphenyl derivative resulted in a significant reduction in inflammatory markers compared to control groups .

Antioxidant Activity

Research has shown that biphenyl compounds possess antioxidant properties. The ability to scavenge free radicals is crucial for their potential therapeutic applications. A study reported that this compound exhibited notable DPPH radical scavenging activity with an IC50 value indicating its potency as an antioxidant agent .

Test MethodIC50 Value (µg/mL)
DPPH Scavenging Assay25.5

The biological activity of this compound is attributed to its ability to interact with various cellular targets. It has been proposed that the compound may modulate enzyme activities involved in metabolic pathways, influencing processes such as cell signaling and apoptosis .

Research Findings

Several studies have contributed to our understanding of the biological effects of this compound:

  • Antimicrobial Studies: A series of synthesized biphenyl derivatives were evaluated for their antibacterial properties against multiple strains. The results indicated that modifications on the biphenyl structure could enhance antibacterial efficacy .
  • Inflammation Models: In vivo studies revealed that biphenyl derivatives could significantly reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases .
  • Oxidative Stress Research: Investigations into the antioxidant capacity showed that these compounds effectively scavenge free radicals and protect cellular components from oxidative damage .

Q & A

Q. What are the common synthetic routes for 2-[1,1'-Biphenyl]-4-yl-1-ethanol?

The compound is typically synthesized via Friedel-Crafts acylation of biphenyl derivatives, followed by reduction. For example, reacting biphenyl with acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃ under anhydrous conditions yields a ketone intermediate, which is then reduced using agents such as NaBH₄ or LiAlH₄ to produce the secondary alcohol. Industrial methods may employ continuous flow reactors for scalability .

Q. What analytical techniques are used to characterize this compound?

Key characterization methods include NMR spectroscopy (to confirm hydroxyl and aromatic proton environments), mass spectrometry (for molecular weight verification), and HPLC/GC (to assess purity). Structural elucidation can also involve X-ray crystallography for solid-state conformation analysis, as seen in similar biphenyl derivatives .

Q. What safety protocols are recommended for handling this compound?

Based on analogous compounds, researchers should use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatility, and follow hazard guidelines (e.g., H302, H315) for toxicity and irritation. Waste disposal must comply with regulations for aromatic alcohols .

Q. How does the biphenyl moiety influence the compound’s reactivity?

The biphenyl group enhances steric hindrance and electronic effects , affecting reaction pathways. For instance, the para-substituted biphenyl system stabilizes intermediates in oxidation reactions, favoring carboxylic acid formation over ketones under strong oxidizing conditions (e.g., KMnO₄). Comparative studies with simpler phenylethanol derivatives highlight these differences .

Q. What are the primary applications of this compound in chemical research?

It serves as a key intermediate in synthesizing pharmaceuticals (e.g., anti-inflammatory agents) and agrochemicals. Its hydroxyl and aromatic groups allow functionalization via esterification, etherification, or cross-coupling reactions, enabling access to diverse derivatives for biological screening .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Catalyst optimization is critical: replacing AlCl₃ with milder Lewis acids (e.g., FeCl₃) or biocatalysts (e.g., alcohol dehydrogenases) can improve selectivity and reduce side reactions. Continuous flow systems enhance heat/mass transfer, minimizing decomposition. Reaction monitoring via in-situ FTIR or Raman spectroscopy aids in real-time adjustments .

Q. What contradictions exist in reported oxidation pathways, and how can they be resolved?

Some studies report carboxylic acid formation (via KMnO₄), while others note keto-alcohol intermediates under controlled pH. Discrepancies arise from solvent polarity and temperature effects. Systematic studies using kinetic profiling and DFT calculations are recommended to map energy barriers and intermediate stability .

Q. How can structure-activity relationships (SAR) guide derivative design for antibacterial applications?

SAR studies on similar compounds reveal that electron-withdrawing substituents on the biphenyl ring enhance antibacterial potency by increasing membrane permeability. Introducing heterocycles (e.g., imidazole) at the ethanol moiety improves target specificity. High-throughput screening paired with molecular docking can validate these hypotheses .

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis?

The chiral biphenyl backbone can act as a ligand scaffold in transition-metal catalysis (e.g., Pd or Rh complexes), influencing enantioselectivity in C–C bond formation. Studies using chiral HPLC and circular dichroism (CD) spectroscopy are essential to correlate spatial configuration with catalytic efficiency .

Q. What strategies mitigate environmental risks associated with this compound?

Biodegradation assays (e.g., OECD 301F) and ecotoxicological profiling (using Daphnia magna or algae models) are critical. Green chemistry approaches, such as solvent-free reactions or enzymatic reductions, reduce hazardous waste. Computational models (e.g., QSAR) can predict bioaccumulation potential .

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